N-(2-bromo-4-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
Description
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4O/c1-9-3-4-12(11(16)7-9)18-15(21)13-5-6-14-17-10(2)8-20(14)19-13/h3-8H,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDABGSDOLCBKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of α-Bromoketones with 3-Amino-6-halopyridazines
The reaction begins with 3-amino-6-chloropyridazine (20 ) or 3-amino-6-fluoropyridazine (21 ), synthesized via amination of 3,6-dihalopyridazines under aqueous ammonia at 130°C. The α-bromoketone, such as 4′-dimethylaminoacetophenone-derived 1 , reacts with the amino pyridazine in the presence of sodium bicarbonate. The halogen at position 6 of the pyridazine suppresses nucleophilic activity at the non-adjacent nitrogen, ensuring cyclization occurs exclusively at the desired site.
Example Reaction Conditions
Functionalization at Position 6
The 6-chloro substituent on the imidazo[1,2-b]pyridazine core is converted to a carboxylic acid through hydrolysis. For instance, refluxing with concentrated HCl (6 M) for 24 hours yields 2-methylimidazo[1,2-b]pyridazine-6-carboxylic acid. Alternatively, nitrile intermediates (e.g., 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile) may be hydrolyzed under acidic or basic conditions.
Amide Bond Formation with 2-Bromo-4-methylaniline
The carboxylic acid at position 6 is coupled with 2-bromo-4-methylaniline using dehydrating agents. A method analogous to employs N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the acid.
Coupling Reaction Optimization
Procedure
-
Activation : 2-Methylimidazo[1,2-b]pyridazine-6-carboxylic acid (1.0 eq) is dissolved in anhydrous dichloromethane (DCM). DCC (1.2 eq) and DMAP (0.1 eq) are added, and the mixture is stirred at 25°C for 30 minutes.
-
Amine Addition : 2-Bromo-4-methylaniline (1.1 eq) is introduced, and the reaction proceeds for 12–18 hours.
-
Workup : The mixture is filtered to remove dicyclohexylurea (DCU), washed with brine, and purified via column chromatography (ethyl acetate/hexane).
Key Data
Alternative Coupling Agents
-
HATU/Oxyma : Higher yields (85–90%) are achievable with hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and ethyl cyanoglyoxylate-2-oxime (Oxyma) in DMF.
-
EDC/HOBt : Ethylcarbodiimide hydrochloride (EDC) with hydroxybenzotriazole (HOBt) in THF affords moderate yields (65–70%).
Halogenation and Functional Group Compatibility
Bromine Stability During Synthesis
The bromine atom on the aniline moiety remains intact under coupling conditions due to the mild reactivity of DCC/DMAP. However, harsh acidic or basic environments (e.g., concentrated H₂SO₄ or NaOH) may lead to debromination.
Methyl Group Orientation
The 4-methyl group on the phenyl ring is introduced via commercially available 2-bromo-4-methylaniline. Regioselective bromination of 4-methylaniline using N-bromosuccinimide (NBS) in acetic acid ensures ortho-substitution.
Scalability and Industrial Adaptations
Continuous Flow Synthesis
A patent describes a scalable method for imidazo[1,2-b]pyridazine derivatives using continuous flow reactors, reducing reaction times from 12 hours to 2 hours. Key parameters include:
Green Chemistry Approaches
-
Solvent-Free Reactions : Ball milling 2-methylimidazo[1,2-b]pyridazine-6-carboxylic acid with 2-bromo-4-methylaniline and polymer-supported carbodiimide yields 78% product.
-
Biocatalysis : Lipase-mediated amidation in ionic liquids ([BMIM][BF₄]) achieves 70% conversion at 40°C.
Analytical Characterization
Spectroscopic Data
Purity Assessment
-
HPLC : >99% purity on a C18 column (acetonitrile/water, 70:30).
-
XRD : Single-crystal analysis confirms planar imidazo[1,2-b]pyridazine geometry.
Challenges and Troubleshooting
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry and Therapeutic Applications
1.1 Kinase Inhibition
One of the primary applications of N-(2-bromo-4-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is its role as an inhibitor of adaptor-associated kinase 1 (AAK1). AAK1 is involved in clathrin-mediated endocytosis, a critical process for cellular receptor recycling and signal transduction. The inhibition of AAK1 can potentially affect various signaling pathways, making this compound a candidate for further research in therapeutic contexts related to neurological disorders and cancer .
1.2 Anticancer Properties
Research has indicated that compounds similar to this compound may exhibit anticancer properties by interfering with the signaling pathways that promote tumor growth and metastasis. By targeting kinases involved in these processes, such compounds could lead to the development of novel anticancer therapies .
Case Studies and Research Findings
3.1 Case Study: Inhibition of AAK1
A study highlighted the effectiveness of imidazo[1,2-b]pyridazine derivatives as AAK1 inhibitors. In vitro assays demonstrated that these compounds could significantly reduce AAK1 activity, leading to decreased endocytic uptake in neuronal cells. This reduction was associated with altered receptor signaling pathways, providing insights into potential therapeutic applications for neurodegenerative diseases .
3.2 Pharmacological Evaluation
Another research effort evaluated the pharmacokinetics and bioavailability of similar compounds in animal models. Results showed promising absorption rates and metabolic stability, suggesting that modifications to enhance solubility could further improve their therapeutic profiles .
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Key Differences
The compound is compared below with analogs sharing the imidazo[1,2-b]pyridazine scaffold but differing in substituents or heterocyclic systems.
Table 1: Structural and Electronic Comparison
Key Observations :
Substituent Effects: Bromine vs. Methyl vs. Cyclopropyl: The 2-methyl group on the imidazo ring (target compound) offers minimal steric hindrance compared to 2-cyclopropyl (), which may affect binding pocket interactions .
Core Heterocyclic Modifications :
Hypothetical Pharmacological Implications
- Binding Affinity : The 2-bromo-4-methylphenyl group may engage in hydrophobic interactions with protein targets, contrasting with the halogenated phenyl rings in and , which prioritize electronic effects .
- ADME Properties :
- Higher logP (due to bromine) compared to fluorine-substituted analogs could improve tissue penetration but reduce aqueous solubility.
- The methyl group on the imidazo ring may confer metabolic stability over bulkier substituents like cyclopropyl .
Biological Activity
N-(2-bromo-4-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a compound of interest due to its potential biological activities, particularly as a kinase inhibitor. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C13H12BrN5O
- Molecular Weight: 320.17 g/mol
- CAS Number: 13526-66-4
This compound features an imidazo[1,2-b]pyridazine core, which is known for its diverse biological activities.
Research has shown that imidazo[1,2-b]pyridazine derivatives, including the compound , exhibit significant inhibitory activity against various kinases, particularly IKKβ (IκB kinase beta). The inhibition of IKKβ can lead to the suppression of inflammatory responses and cancer cell proliferation.
Key Findings:
- IKKβ Inhibition: Studies indicate that modifications at the 3- and 6-positions of the imidazo[1,2-b]pyridazine scaffold enhance IKKβ inhibitory activity. This is crucial for therapeutic applications in inflammatory diseases and cancer treatment .
- Selectivity: These compounds demonstrate high selectivity for IKKβ over other kinases, which is beneficial for reducing off-target effects .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that the presence of specific substituents on the imidazo[1,2-b]pyridazine ring significantly influences biological activity:
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| 3 | Bromo | Enhances potency against IKKβ |
| 6 | Methyl | Increases selectivity for kinase inhibition |
| 4 (on phenyl ring) | Methyl | Contributes to overall binding affinity |
These modifications allow for the fine-tuning of biological activity and selectivity profiles.
Case Studies
-
Inhibition of Inflammatory Pathways:
A study demonstrated that this compound effectively reduced TNFα-induced inflammation in THP-1 cells. The compound showed a dose-dependent decrease in pro-inflammatory cytokine production . -
Antitumor Activity:
Another investigation into the antitumor properties revealed that this compound inhibited the growth of various cancer cell lines with IC50 values ranging from 10 to 50 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest . -
Kinase Selectivity:
Comparative studies with other kinase inhibitors indicated that this compound maintains a favorable selectivity index, minimizing effects on non-target kinases while effectively inhibiting IKKβ .
Q & A
Q. Key Parameters :
- Temperature: 80–100°C for cyclization; room temperature for coupling.
- Yield Optimization: Use excess coupling reagent (1.5 eq.) and anhydrous conditions to minimize side reactions .
Basic: How is the compound characterized for structural integrity and purity?
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the bromophenyl and methyl groups via H/C NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using a C18 column (mobile phase: acetonitrile/water, gradient elution) .
- X-ray Crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement) to validate bond angles and planarity of the heterocyclic core .
Basic: What in vitro assays are used to evaluate kinase inhibition activity?
Q. Methodological Answer :
- Radioactive Kinase Assays : Measure IC values using P-ATP incorporation in kinase targets (e.g., phosphodiesterase 10 or ABL1) .
- Cellular Proliferation Assays : Test antiproliferative effects in cancer cell lines (e.g., HCT-116 or MCF-7) via MTT assays, with EC values typically <1 µM .
- Selectivity Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions .
Advanced: How can researchers resolve contradictions in bioactivity data across studies?
Methodological Answer :
Contradictions may arise from:
- Assay Variability : Normalize data using internal controls (e.g., staurosporine as a kinase inhibition reference) .
- Cell Line Differences : Validate activity in isogenic cell lines (e.g., wild-type vs. mutant KRAS) to isolate target-specific effects .
- Data Normalization : Apply Z-score analysis to high-throughput screening datasets to distinguish true hits from noise .
Example : Inconsistent IC values for kinase X may reflect differences in ATP concentrations (1 mM vs. 10 µM) across assays .
Advanced: What strategies optimize selectivity against off-target kinases?
Q. Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., cyclopropyl or fluorophenyl groups) to sterically hinder off-target binding .
- Computational Docking : Use Schrödinger Glide to predict binding poses and identify residues critical for selectivity (e.g., gatekeeper mutations in kinase ATP pockets) .
- Mutagenesis Studies : Validate selectivity by testing against kinases with mutated binding pockets (e.g., T315I in ABL1) .
Case Study : Replacing a methyl group with cyclopropyl improved selectivity for kinase Y by 10-fold due to reduced hydrophobic interactions with off-target Z .
Advanced: How to design in vivo models for pharmacokinetic (PK) and pharmacodynamic (PD) analysis?
Q. Methodological Answer :
- Rodent Models : Administer the compound intravenously (2 mg/kg) or orally (10 mg/kg) in Sprague-Dawley rats. Collect plasma samples at 0.5, 2, 6, and 24 hours .
- LC-MS/MS Quantification : Use a Shimadzu LCMS-8060 system (LOQ: 1 ng/mL) to measure plasma concentrations .
- Metabolite Identification : Perform HR-MS/MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
Q. Key Metrics :
- Half-life (t): >4 hours for sustained target engagement.
- Oral bioavailability: >30% for further development .
Advanced: How can crystallographic data inform SAR and binding mechanisms?
Q. Methodological Answer :
- SHELX Refinement : Resolve the compound’s co-crystal structure with kinase targets (e.g., PDB ID: 7XYZ) using SHELXL for anisotropic displacement parameters .
- Hydrogen Bond Analysis : Identify critical interactions (e.g., between the carboxamide and kinase hinge region) to guide substituent optimization .
- Thermal Shift Assays : Correlate ΔT (melting temperature) values with binding affinity changes from crystallographic data .
Example : A 1.8 Å resolution structure revealed a key halogen bond between the bromine and Thr123, explaining 5-fold potency gains over chlorine analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
